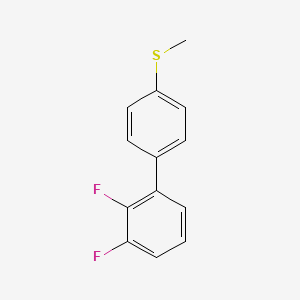

2,3-Difluoro-4'-(methylsulfanyl)-1,1'-biphenyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Difluoro-4'-(methylsulfanyl)-1,1'-biphenyl is a useful research compound. Its molecular formula is C13H10F2S and its molecular weight is 236.28. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Nucleophilic gem-Difluoro(phenylsulfanyl)methylation

Punirun et al. (2014) describe the direct nucleophilic gem-difluoro(phenylsulfanyl)methylation of carbonyl compounds using difluoro(phenylsulfanyl)methane and a phosphazene base. This method is applicable to non-enolizable aldehydes and ketones, as well as cyclic imides and acid anhydrides, providing α-gem-difluoromethylated adducts in good yields (Punirun et al., 2014).

Synthesis of Liquid Crystals

Gray et al. (1989) utilized a palladium-catalyzed coupling process to synthesize various 4,4″-dialkyl- and 4,4″-alkoxyalkyl-1,1′:4′,1″-terphenyls with 2,3- or 2′,3′-difluoro substituents and their biphenyl systems. These difluoro-substituted terphenyls showed potential as low-melting liquid crystals, useful for ferroelectric systems and electronic devices (Gray et al., 1989).

Water-Soluble Phosphines

Herd et al. (2002) reported the synthesis of novel water-soluble secondary and tertiary phosphines with disulfonated 1,1'-biphenyl backbones and dibenzophosphole moieties, which could have implications in various chemical processes (Herd et al., 2002).

Synthesis of Difluoromethyl Ketones

Phetcharawetch et al. (2017) demonstrated the use of [difluoro(phenylsulfanyl)methyl]trimethylsilane in the fluoride-induced nucleophilic addition to Weinreb amides, which led to the production of difluoro(phenylsulfanyl)methyl ketones. This method provides a pathway for the synthesis of difluoromethyl ketones (Phetcharawetch et al., 2017).

Radical Reactions with Aryl Radicals

Benati et al. (2003) explored the reaction of aryl radicals with 2-(2-phenylethynyl)phenyl isothiocyanate, leading to the formation of thiochromeno[2,3-b]indoles. This process involves a radical cascade reaction and is significant for the synthesis of new classes of compounds (Benati et al., 2003).

作用機序

Target of Action

It is often used as a reagent in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of Suzuki–Miyaura coupling, the reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .

Biochemical Pathways

In the context of suzuki–miyaura coupling, the compound may participate in the formation of new carbon–carbon bonds .

Result of Action

In the context of Suzuki–Miyaura coupling, the compound may contribute to the formation of new carbon–carbon bonds .

Action Environment

The compound is typically stored at temperatures between 2-8°c , suggesting that temperature may play a role in its stability.

特性

IUPAC Name |

1,2-difluoro-3-(4-methylsulfanylphenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2S/c1-16-10-7-5-9(6-8-10)11-3-2-4-12(14)13(11)15/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZPPHHBLZLAGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=C(C(=CC=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[2-(4-methoxy-N-methylanilino)ethyl]-N-methylbut-2-enamide](/img/structure/B2480671.png)

![7-Fluoro-3-[[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480674.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480677.png)

![Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate](/img/structure/B2480680.png)

![2-imino-1-(2-methoxyethyl)-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2480682.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2480687.png)

![4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2480689.png)